

Application Notes and Protocols: Amredobresib (BI 894999) in Mouse Xenograft Models

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Compound of Interest

Compound Name: Amredobresib

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Introduction

Amredobresib (BI 894999) is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.^{[1][2]} BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific genomic locations, including super-enhancers that drive the expression of key oncogenes such as MYC.^{[2][3]} **Amredobresib** competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene transcription.^[3] This mechanism underlies its anti-proliferative activity in various cancer models. Preclinical studies have demonstrated the efficacy of **Amredobresib** in mouse xenograft models of hematological malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and NUT carcinoma.^[4]

These application notes provide a summary of reported dosages and detailed protocols for the use of **Amredobresib** in mouse xenograft studies, intended to guide researchers in designing and executing their own preclinical experiments.

Data Presentation: Amredobresib Dosage in Mouse Xenograft Models

The following table summarizes the quantitative data on **Amredobresib** dosage and efficacy in various mouse xenograft models based on available preclinical data.

Cancer Type	Cell Line	Mouse Strain	Administration Route	Dosage	Treatment Schedule	Key Outcome
Acute Myeloid Leukemia (AML)	MV-4-11	CIEA-NOG	Oral (p.o.)	2 mg/kg	Daily	96% Tumor Growth Inhibition (TGI), 29.5 days survival prolongation
Acute Myeloid Leukemia (AML)	MV-4-11	CIEA-NOG	Oral (p.o.)	4 mg/kg	Daily	99% Tumor Growth Inhibition (TGI), 52 days survival prolongation
NUT Carcinoma	Ty-82	N/A	Oral (p.o.)	2 mg/kg	Once daily	Tumor growth inhibition

Signaling Pathways

BET Inhibition Signaling Pathway

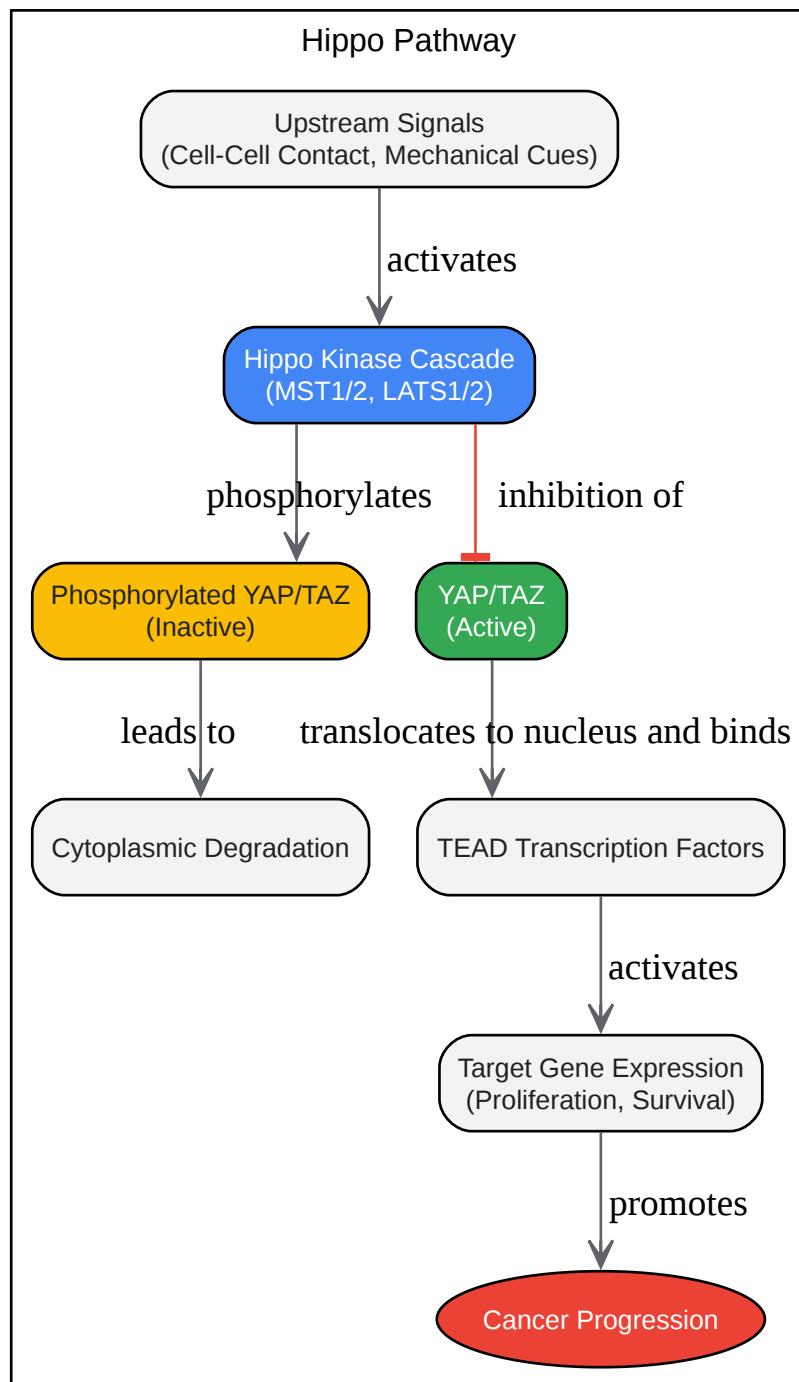
Amredobresib functions by disrupting the interaction between BET proteins and acetylated histones, which is a critical step for the transcription of various oncogenes. The diagram below illustrates the mechanism of action of **Amredobresib**.

Caption: Mechanism of Action of **Amredobresib** as a BET Inhibitor.

YAP/TEAD Signaling Pathway

The Hippo-YAP/TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. While a direct link between **Amredobresib** and the YAP/TEAD pathway is not firmly established, understanding this pathway is relevant for many cancer types.

Overview of the Hippo-YAP/TEAD Signaling Pathway

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Caption: Simplified overview of the Hippo-YAP/TEAD signaling pathway in cancer.

Experimental Protocols

Protocol 1: Subcutaneous AML Xenograft Model (MV-4-11)

This protocol outlines the establishment of a subcutaneous xenograft model using the MV-4-11 human AML cell line.

Materials:

- MV-4-11 cells
- Immunocompromised mice (e.g., female SCID or NOD/SCID, 6-8 weeks old)[1][5]
- Matrigel
- Sterile PBS
- **Amredobresib** (BI 894999)
- Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)
- Calipers
- Syringes and needles for injection and oral gavage

Procedure:

- Cell Preparation: Culture MV-4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^8 cells/mL.[1]
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each mouse.[1]
- Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2)/2$. [1]

- Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]
- Drug Administration:
 - Treatment Group: Prepare **Amredobresib** in the chosen vehicle at the desired concentration (e.g., for a 2 mg/kg dose in a 20 g mouse, prepare a solution where 0.1 mL contains 0.04 mg of **Amredobresib**). Administer the drug orally via gavage daily.
 - Control Group: Administer an equivalent volume of the vehicle alone via oral gavage daily.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight twice weekly. The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.
- Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of excessive morbidity.[1]

Protocol 2: NUT Carcinoma Xenograft Model

This protocol provides a general framework for establishing a NUT carcinoma xenograft model.

Materials:

- NUT carcinoma cells (e.g., Ty-82)
- Immunocompromised mice (e.g., NOD-scid-GAMMA)[6]
- Sterile PBS
- **Amredobresib** (BI 894999)
- Vehicle for oral gavage
- Calipers or bioluminescence imaging system if using luciferase-expressing cells

Procedure:

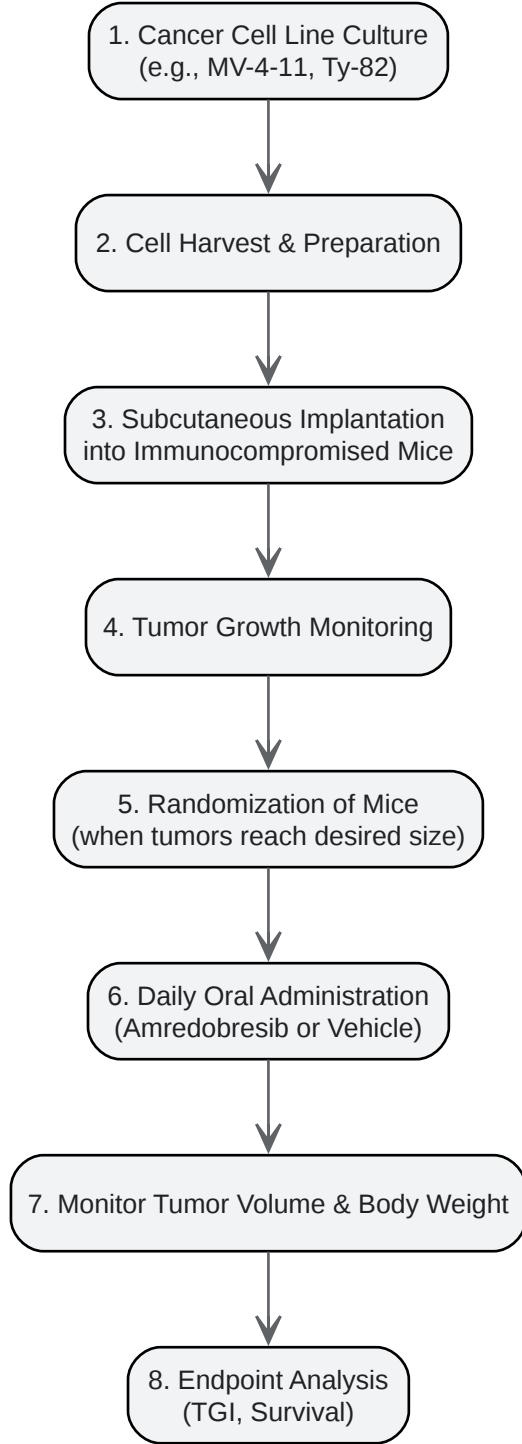
- Cell Preparation: Culture NUT carcinoma cells and prepare a single-cell suspension in sterile PBS.

- Tumor Implantation: Inject the desired number of cells subcutaneously into the flank of the mice. The optimal cell number may need to be determined empirically for the specific cell line.
- Tumor Monitoring: Monitor tumor growth using calipers or bioluminescence imaging.
- Treatment Initiation: Once tumors are established (e.g., palpable or reaching a certain bioluminescence signal), randomize mice into treatment and control groups.
- Drug Administration: Administer **Amredobresib** (e.g., 2 mg/kg) or vehicle orally on a daily schedule.
- Efficacy Evaluation: Monitor tumor growth and survival as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for a mouse xenograft study with **Amredobresib**.

General Workflow for Amredobresib Mouse Xenograft Study

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Caption: A typical experimental workflow for a mouse xenograft study.

Conclusion

Amredobresib has demonstrated significant antitumor activity in preclinical mouse xenograft models of AML and NUT carcinoma. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this BET inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results. Further research may explore the efficacy of **Amredobresib** in combination with other anti-cancer agents and investigate its potential impact on other signaling pathways, such as the Hippo-YAP/TEAD pathway, in relevant cancer contexts.

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